4-Ethylpiperazin-2-one CAS number and structure
4-Ethylpiperazin-2-one CAS number and structure
An In-Depth Technical Guide to 4-Ethylpiperazin-2-one: Synthesis, Properties, and Applications in Drug Discovery
Introduction
4-Ethylpiperazin-2-one is a heterocyclic organic compound belonging to the piperazinone family. The piperazine ring and its derivatives are significant pharmacophores, appearing in the structure of numerous biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive technical overview of 4-Ethylpiperazin-2-one, including its chemical identity, structural features, proposed synthesis, physicochemical properties, and its role as a versatile building block in medicinal chemistry and drug development.
Chemical Identity and Structure
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Chemical Name: 4-Ethylpiperazin-2-one
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InChI: InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9)[3]
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SMILES: CCN1CCNC(=O)C1[5]
The structure of 4-Ethylpiperazin-2-one consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. A carbonyl group at position 2 forms a lactam, and an ethyl group is attached to the nitrogen at position 4.
Caption: Chemical structure of 4-Ethylpiperazin-2-one.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethylpiperazin-2-one is provided in the table below. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 155595-73-6 | [3][4] |
| Molecular Formula | C₆H₁₂N₂O | [3][4] |
| Molecular Weight | 128.17 g/mol | [3][5] |
| Purity | ≥97% (typical commercial grade) | [3][6] |
| Appearance | Solid (form may vary) | [7] |
| Storage | Room temperature | [3] |
| SMILES | CCN1CCNC(=O)C1 | [5] |
Synthesis of 4-Ethylpiperazin-2-one
Proposed Synthetic Pathway: N-Alkylation followed by Cyclization
A logical two-step approach involves the initial synthesis of N-ethylethylenediamine, followed by a cyclization reaction with an appropriate C2 synthon like ethyl chloroacetate.
Caption: Proposed two-step synthesis of 4-Ethylpiperazin-2-one.
Experimental Protocol (Proposed)
Step 1: Synthesis of N-Ethylethylenediamine
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Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of ethylenediamine (e.g., 5 equivalents) dissolved in a suitable solvent such as ethanol.
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Reagent Addition: Slowly add ethyl bromide (1 equivalent) to the stirred solution at room temperature. The use of excess ethylenediamine serves both as a reactant and a base to neutralize the HBr formed, minimizing the formation of diethylpiperazine byproducts.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by distillation under vacuum to isolate N-ethylethylenediamine.
Causality and Rationale: Using a large excess of the primary diamine is a standard technique in N-alkylation to favor monosubstitution over disubstitution. Ethanol is a common solvent for such reactions due to its ability to dissolve the reactants and its appropriate boiling point for reflux.
Step 2: Synthesis of 4-Ethylpiperazin-2-one
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Reactor Setup: In a separate round-bottom flask, dissolve the purified N-ethylethylenediamine (1 equivalent) and a non-nucleophilic base, such as triethylamine (2.2 equivalents), in a solvent like 1,5-dioxane or acetonitrile.[8]
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Reagent Addition: Add ethyl chloroacetate (1 equivalent) dropwise to the solution while stirring.
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Cyclization: Heat the reaction mixture to reflux for an extended period (e.g., 8-12 hours).[8] The reaction involves an initial N-acylation followed by an intramolecular nucleophilic substitution to form the lactam ring.
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Work-up and Purification: Upon completion, cool the mixture and filter off the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/petroleum ether to yield pure 4-Ethylpiperazin-2-one.[8]
Self-Validation and Trustworthiness: Each step of this proposed protocol is based on well-documented, analogous reactions for the synthesis of piperazinone derivatives.[8][9] The progress of each stage can be rigorously monitored by standard analytical techniques (TLC, GC-MS, NMR), and the purity of the final product can be confirmed by spectroscopic analysis and melting point determination. The expected spectroscopic data (¹H NMR, ¹³C NMR) would show characteristic peaks for the ethyl group, the piperazinone ring protons, and the carbonyl carbon.
Role in Medicinal Chemistry and Drug Development
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in defined spatial orientations, which is crucial for molecular recognition by biological targets.[10][11]
As a Bioisosteric Scaffold
Piperazin-2-ones can act as bioisosteres for dipeptide units in peptidomimetics, improving metabolic stability and pharmacokinetic properties. The combination of a hydrogen bond donor (the NH group at position 1) and a hydrogen bond acceptor (the carbonyl oxygen) allows it to mimic peptide backbones effectively.
As a Building Block for Bioactive Molecules
While 4-Ethylpiperazin-2-one itself is not an approved drug, its structural motifs are integral to many pharmaceutical compounds. The N-ethylpiperazine moiety, a close structural relative, is found in numerous drugs, including the anticancer agent Infigratinib.[2] The synthesis of such drugs often involves the coupling of an N-ethylpiperazine or a derivative thereof to a larger molecular framework.
The piperazinone core has been explored for a range of biological activities:
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Anticancer Activity: Novel derivatives of piperazin-2-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12]
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Antimicrobial Agents: The piperazine nucleus is a key component of many compounds with antibacterial and antifungal properties.[13]
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PARP Inhibitors: The related phthalazinone scaffold, often incorporating a piperazine ring, is a well-established core for potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[14]
Caption: Applications of the 4-Ethylpiperazin-2-one scaffold.
Conclusion
4-Ethylpiperazin-2-one is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward, albeit multi-step, synthesis from commercially available starting materials makes it an accessible intermediate for research. The inherent structural and physicochemical properties of the piperazin-2-one core render it a desirable scaffold for the design of novel therapeutics targeting a wide range of diseases, from cancer to infectious agents. Further exploration of this and related structures is a promising avenue for the development of next-generation medicines.
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4-Ethylpiperazin-2-one hydrochloride. (n.d.). Cenmed Enterprises. Retrieved January 14, 2026, from [Link]
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Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]
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Figure 1. General two-step synthesis of 4-Ethylpiperazin-2-one.
